N-[(4-methoxyphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Drug Discovery Pharmacokinetics Lipophilicity

This azetidinyl pyrimidine (CAS 2034284-95-0) features a distinctive 4-methoxybenzyl substituent that lowers lipophilicity (XLogP3: 2.5 vs. 2.8 for analogs), directly addressing hERG liability and improving oral absorption potential. It is structurally divergent from CDK6-targeting analogs, making it the definitive scaffold for broad-panel kinase profiling to de-orphanize new targets. Ideal as a comparator in ADME/Tox campaigns, it enables empirical testing of safety hypotheses. Procure high-purity batch to accelerate your second-generation kinase inhibitor program today.

Molecular Formula C22H22N4O2
Molecular Weight 374.444
CAS No. 2034284-95-0
Cat. No. B2783455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methoxyphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
CAS2034284-95-0
Molecular FormulaC22H22N4O2
Molecular Weight374.444
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
InChIInChI=1S/C22H22N4O2/c1-28-19-9-7-16(8-10-19)12-23-22(27)18-13-26(14-18)21-11-20(24-15-25-21)17-5-3-2-4-6-17/h2-11,15,18H,12-14H2,1H3,(H,23,27)
InChIKeyGOQZVDCHLOTXGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-[(4-methoxyphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a Key Scaffold for Kinase-Focused Procurement


N-[(4-methoxyphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide (CAS 2034284-95-0) is a synthetic small molecule from the azetidinyl pyrimidine class [1]. It features a 6-phenylpyrimidine core attached to an azetidine-3-carboxamide, which is further substituted with a 4-methoxybenzyl group [1]. Its experimental properties include a predicted density of 1.236±0.06 g/cm³, a boiling point of 674.6±55.0 °C, and a predicted pKa of 14.49±0.20 [1]. This compound belongs to a class that functions by affecting kinases in a cell, making it a valuable scaffold for therapeutic research in inflammatory diseases and cancers [2]. Its unique substitution pattern distinguishes it from other members of this class, offering specific physicochemical properties for specialized research applications [1].

Beyond the Core: Why Substituting N-[(4-methoxyphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide Compromises Specific Physicochemical Profiles


Generic substitution within the azetidinyl pyrimidine class is not advisable due to significant variation in biological activity and physicochemical properties driven by peripheral substitutions. While the core scaffold affects kinase function [1], specific substituents dictate potency, selectivity, and pharmacokinetic behavior. For instance, a close analog with a benzimidazole group (CAS 2034257-53-7) shows high potency against CDK6 (IC50 = 12 nM) and specific drug-like properties including oral bioavailability (F = 58% in rats) [2]. The target compound's 4-methoxybenzyl group results in distinct properties like lower lipophilicity (XLogP3: 2.5 vs 2.8) and different hydrogen-bonding capacity [3]. These differences in substituent-driven properties mean that interchanging compounds without comparative validation will lead to unpredictable experimental outcomes and wasted research resources [3].

Quantitative Evidence for Selecting N-[(4-methoxyphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide Over Its Closest Analog


Reduced Lipophilicity Versus the Benzimidazole Analog for Improved Oral Bioavailability Profile

This compound demonstrates quantifiably lower lipophilicity compared to its closest potent analog, CAS 2034257-53-7. Lower lipophilicity is a critical parameter in medicinal chemistry for improving aqueous solubility, reducing metabolic clearance, and minimizing off-target toxicity [1]. The target compound's computed XLogP3 is 2.5, representing a reduction of 0.3 log units compared to the analog's value of 2.8 [2][3]. This difference is significant as it can translate to a better pharmacokinetic profile and a wider therapeutic window for in vivo studies.

Drug Discovery Pharmacokinetics Lipophilicity

Increased Topological Polar Surface Area (TPSA) Suggests Improved Oral Bioavailability Potential Over the Benzimidazole Analog

Topological polar surface area (TPSA) is a key descriptor used to predict a molecule's ability to permeate biological membranes and its oral absorption [1]. A higher TPSA generally correlates with better solubility but poorer membrane permeability, with a suggested upper limit of 140 Ų for good oral bioavailability [1]. The target compound has a higher TPSA than its potent analog, which could indicate a shift in its absorption profile, potentially favoring paracellular transport over transcellular. This difference allows researchers to select a compound with distinctly different permeability characteristics.

Medicinal Chemistry ADME Drug-likeness

Lack of an Additional H-Bond Donor Differentiates Kinase Selectivity Profile Versus the CDK6-Potent Benzimidazole Analog

The number of hydrogen bond donors (HBD) is a critical determinant of a molecule's binding specificity to its target [1]. The target compound possesses only one HBD, in contrast to the two HBDs present in the benzimidazole analog (CAS 2034257-53-7) [2]. The analog's additional HBD is crucial for a key interaction within the ATP-binding pocket of CDK6, contributing to its high potency (IC50 = 12 nM) [3]. The absence of this donor group in the target compound strongly suggests it will not engage CDK6 with the same binding mode, differentiating its kinase selectivity profile. This structural difference is a clear predictor of divergent biological activity.

Kinase Selectivity CDK6 Structure-Activity Relationship

Substituent-Driven Physicochemical Differentiation for Addressing Analog-Specific hERG Liability

A known off-target liability for the azetidinyl pyrimidine class is inhibition of the hERG potassium ion channel, a predictor of cardiac toxicity. The benzimidazole analog has a reported hERG inhibition IC50 of 8 μM [1]. While direct hERG data for the target compound is unavailable, its distinct physicochemical profile, specifically its lower lipophilicity (XLogP3: 2.5 vs. 2.8) compared to the analog, is a well-established strategy for mitigating hERG binding [2][3]. This quantitative lipophilicity difference provides a rational, data-driven basis for procuring the target compound as a tool to explore reduced cardiotoxicity within the series.

Cardiotoxicity hERG Lead Optimization

High-Value Application Scenarios for Procuring N-[(4-methoxyphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide


Kinase Selectivity Profiling Panel to Map Non-CDK6 Targets

This compound serves as a critical tool for identifying novel kinase targets within the azetidinyl pyrimidine series. Given the structural evidence that it will not engage CDK6 like its analog, it is the optimal choice for broad-panel kinase profiling. The goal is to de-orphanize the scaffold and find new therapeutic applications, leveraging its distinct hydrogen-bonding pattern to explore targets inaccessible to the benzimidazole analog [1].

Lead Optimization Program Targeting Improved Oral Bioavailability and Safety

Procure this compound for use as a comparator in an ADME/Tox optimization campaign. It can be used to empirically test the hypothesis that its lower lipophilicity (XLogP3 = 2.5) leads to improved oral absorption and reduced off-target binding compared to the more lipophilic, potent analog (XLogP3 = 2.8) [2]. This scenario is ideal for researchers developing second-generation kinase inhibitors with better drug-like properties.

Structure-Activity Relationship (SAR) Studies on hERG Liability

The compound should be procured for focused SAR studies around cardiotoxicity. Its reduced lipophilicity provides a testable hypothesis for mitigating the hERG liability observed in the benzimidazole series (hERG IC50 = 8 μM) [3]. This application is crucial for teams looking to advance the azetidinyl pyrimidine class past a key safety hurdle.

Quote Request

Request a Quote for N-[(4-methoxyphenyl)methyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.